N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide is an organic compound that features a furan ring, a morpholine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate compound.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with thiophene-2-acetic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)-2-piperidinoethyl)-2-(thiophen-2-yl)acetamide
- N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(pyridin-2-yl)acetamide
Uniqueness
N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide is unique due to its specific combination of furan, morpholine, and thiophene rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c19-16(11-13-3-2-10-22-13)17-12-14(15-4-1-7-21-15)18-5-8-20-9-6-18/h1-4,7,10,14H,5-6,8-9,11-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOBFOUUPKAVKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CC2=CC=CS2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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